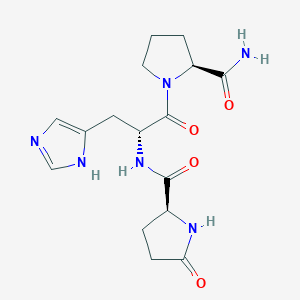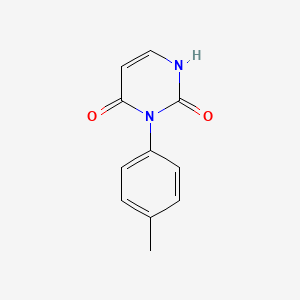
3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
The compound 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The structure of this compound is characterized by the presence of a pyrimidine ring, a key component in many pharmaceuticals and biologically active molecules. The compound's relevance in research stems from its potential applications in chemotherapeutic treatments.
Synthesis Analysis
The synthesis of related uracil derivatives has been reported through a multi-component reaction process. For instance, the synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione involves a palladium-catalyzed carbonylation of an α-chloroketone, in situ formation of a non-symmetrical urea, followed by a chemo-selective acylation and subsequent cyclization to yield the final product. This method demonstrates the potential for creating a variety of substituted pyrimidine diones, which could be applied to the synthesis of this compound as well .
Molecular Structure Analysis
Quantum chemical calculations using Density Functional Theory (DFT) have been employed to determine the energy and geometrical structure of similar compounds. These calculations provide insights into the vibrational wavenumbers, which can be compared with experimental FT-IR and FT-Raman spectra for validation. Such studies are crucial for understanding the molecular structure and behavior of these compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine diones can be inferred from studies on their electronic properties. The frontier orbitals and band gap energies calculated by the Time-Dependent DFT (TD-DFT) approach give an indication of how these compounds might interact with other molecules, which is essential for their potential use in chemotherapeutic agents. The Natural Bond Orbital (NBO) analysis further explains the intramolecular charge transfer, which is a key factor in the reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine diones, such as electric dipole moment, polarizability, and static hyperpolarizability, have been investigated to understand their behavior in different environments. These properties are significant for predicting the interaction of the compound with biological targets and its overall stability and solubility, which are critical factors for drug design and development .
Applications De Recherche Scientifique
Antitumor Activity
3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione derivatives have shown promising results in cancer research. A study by Liu, Zhao, and Lu (2020) synthesized a compound with significant inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting its potential as an anticancer agent (Liu, Zhao, & Lu, 2020).
Synthesis and Structural Exploration
The synthesis and structural exploration of pyrimidine derivatives, including those similar to this compound, have been extensively studied. For instance, Ashraf et al. (2019) reported the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, providing insights into their electronic structures and reactivity through density functional theory and spectroscopic analysis (Ashraf et al., 2019).
Antimicrobial Activity
Pyrimidine-2,4(1H,3H)-dione derivatives have been evaluated for their antimicrobial properties. Sharma et al. (2011) synthesized novel pyrimidine derivatives and screened them for antimicrobial activity, finding that some compounds showed significant activity against various bacterial and fungal strains (Sharma, Shrivastava, Singla, & Bhat, 2011).
Synthesis and Characterization for Nucleoside Analogues
The derivatives of pyrimidine-2,4(1H,3H)-dione have been used in the synthesis of nucleoside analogues. El‐Barbary et al. (1995) explored the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives for potential use in nucleoside synthesis (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Herbicidal Activities
Some pyrimidine-2,4(1H,3H)-dione compounds have shown potential in agricultural applications as herbicides. Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives and found that certain compounds exhibited significant herbicidal activities, particularly against Brassica napus (Huazheng, 2013).
Nonlinear Optical and Drug Discovery Applications
Pyrimidine-based derivatives have been studied for their potential in nonlinear optical and drug discovery applications. Mohan et al. (2020) synthesized novel bis-uracil derivatives and assessed their linear and nonlinear optical properties, suggesting their potential for device fabrications in this field (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).
Mécanisme D'action
Target of Action
The primary target of 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation, thereby halting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell proliferation . This has downstream effects on tumor growth, as the unchecked proliferation of cells is a key characteristic of cancer .
Pharmacokinetics
In silico admet studies have shown suitable pharmacokinetic properties for similar compounds .
Result of Action
The result of the action of this compound is a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .
Propriétés
IUPAC Name |
3-(4-methylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJHDIINIMWJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551429 | |
| Record name | 3-(4-Methylphenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4260-41-7 | |
| Record name | 3-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4260-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



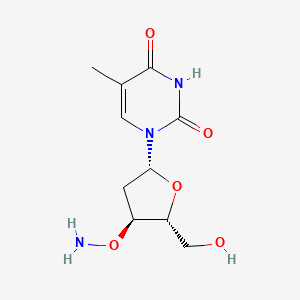
![(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine](/img/structure/B3023460.png)
![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B3023461.png)
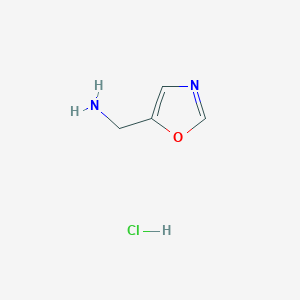
![2-[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine](/img/structure/B3023463.png)



![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)
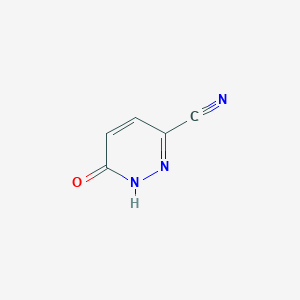
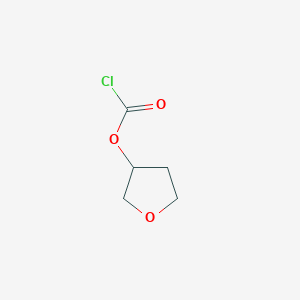
![3-Oxabicyclo[3.2.1]octan-8-one](/img/structure/B3023480.png)
